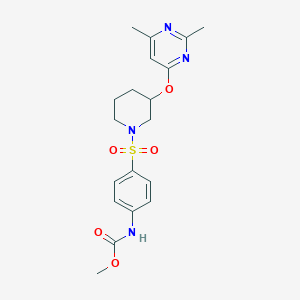
Carbamate de méthyle (4-((3-((2,6-diméthylpyrimidin-4-yl)oxy)pipéridin-1-yl)sulfonyl)phényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with diverse applications in various scientific fields. Its unique structure and properties make it an interesting subject for study.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable for creating novel compounds.
Biology
In biological research, it is used to study enzyme interactions and receptor binding due to its structural compatibility with various biological targets.
Medicine
Medically, it shows potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in targeting diseases where these pathways are involved.
Industry
Industrially, this compound finds use in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
Based on its structural similarity to imatinib , it can be inferred that it might interact with its targets in a similar manner. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the coupling of various intermediates. The process typically starts with the preparation of the 2,6-dimethylpyrimidin-4-yl ether intermediate, which is then reacted with a piperidine derivative. This intermediate undergoes further sulfonation, followed by a carbamate formation step to yield the final product. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves large-scale reactors and continuous flow processes. The key steps include efficient mixing, precise temperature control, and high-purity starting materials to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic rings and functional groups present in the molecule facilitate these reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using halogens, nitrates, or sulfonates under specific conditions.
Major Products
The primary products formed from these reactions depend on the reagent and conditions used. For example, oxidation may lead to the formation of phenolic derivatives, while reduction might result in amine products.
Comparaison Avec Des Composés Similaires
Compared to other carbamate derivatives, this compound stands out due to its unique substitution pattern on the aromatic ring and the presence of a pyrimidine moiety. Similar compounds include:
Phenylcarbamate derivatives: Known for their use in pharmaceuticals and agrochemicals.
Sulfonylpiperidine derivatives: Often used in medicinal chemistry for designing enzyme inhibitors.
Dimethylpyrimidine derivatives: Studied for their role in DNA interactions and enzyme inhibition.
Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate offers a unique combination of these functional groups, enhancing its versatility and application range.
That should cover everything in detail! Anything else you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-11-18(21-14(2)20-13)28-16-5-4-10-23(12-16)29(25,26)17-8-6-15(7-9-17)22-19(24)27-3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNXUVKWYMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














